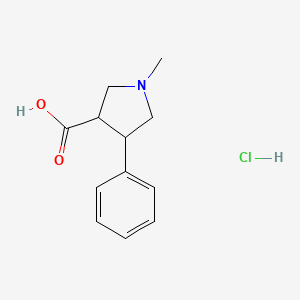
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, also known as MPP+, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPP+ is a neurotoxin that has been used to model Parkinson's disease in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been extensively used in scientific research to model Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ selectively targets these neurons and causes their death, leading to the symptoms of Parkinson's disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been used to study the mechanisms underlying Parkinson's disease and to test potential treatments for the disease.
Wirkmechanismus
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ acts as a mitochondrial toxin that inhibits complex I of the electron transport chain. This inhibition leads to the production of reactive oxygen species and oxidative stress, which ultimately leads to the death of dopamine-producing neurons. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has a high affinity for the dopamine transporter, which allows it to selectively target these neurons.
Biochemical and Physiological Effects:
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been shown to cause a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ also causes the death of dopamine-producing neurons, leading to the symptoms of the disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has several advantages as a model for Parkinson's disease. It selectively targets dopamine-producing neurons, which allows for the study of the mechanisms underlying the disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ is also relatively easy to administer and has a high degree of reproducibility. However, 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has several limitations as a model for Parkinson's disease. It does not replicate all of the features of the disease, such as the formation of Lewy bodies. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ also has a relatively short half-life, which limits its usefulness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+. One area of research is the development of new treatments for Parkinson's disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been used to test potential treatments, and future research may lead to the development of new therapies. Another area of research is the study of the mechanisms underlying Parkinson's disease. 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ has been used to study these mechanisms, and future research may lead to a better understanding of the disease. Finally, future research may focus on the development of new models for Parkinson's disease that replicate all of the features of the disease.
Synthesemethoden
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ can be synthesized through the reaction between 1-methyl-4-phenylpyridinium iodide and sodium cyanide. This reaction yields 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ as a hydrochloride salt. The synthesis of 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride+ is a complex process that requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
1-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHUFWWIAWVCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)
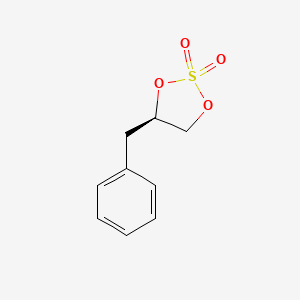
![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)

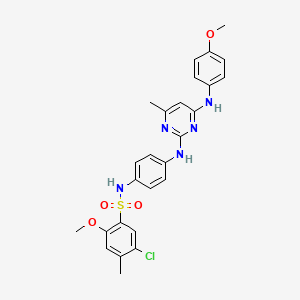
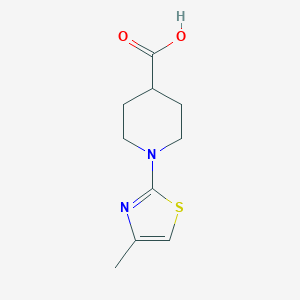

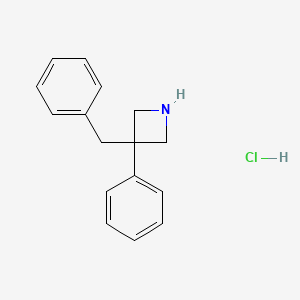
![N-cyclohexyl-4-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594586.png)
![2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2594587.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2594588.png)
![Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B2594589.png)
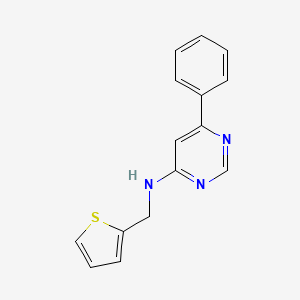
![N-Methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2594595.png)